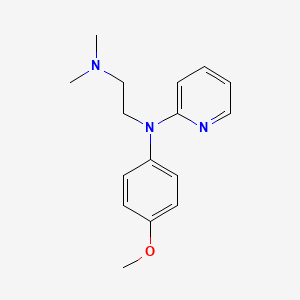
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional functional groups including a methoxyphenyl and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-bromoethylamine hydrobromide to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-pyridylboronic acid in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine may involve large-scale batch reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules such as DNA and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-3-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups enhances its ability to form stable complexes and exhibit diverse reactivity.
Properties
CAS No. |
239097-90-6 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-18(2)12-13-19(16-6-4-5-11-17-16)14-7-9-15(20-3)10-8-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
VAGADFVWSXMCFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=C(C=C1)OC)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
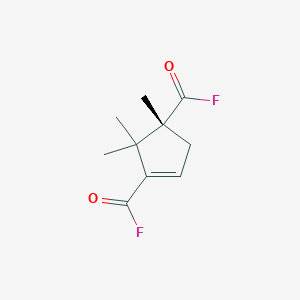


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)

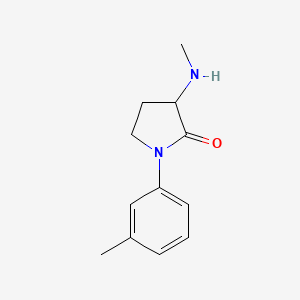
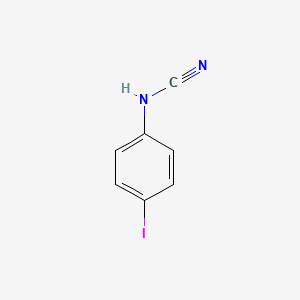
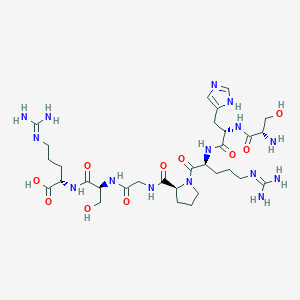
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
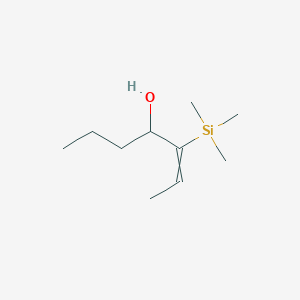
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
